![molecular formula C11H10ClNO3 B2878096 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid CAS No. 926242-52-6](/img/structure/B2878096.png)

4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

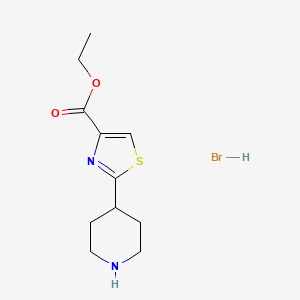

4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS# 926242-52-6) is a useful research chemical . It has a molecular weight of 239.66 and a molecular formula of C11H10ClNO3 .

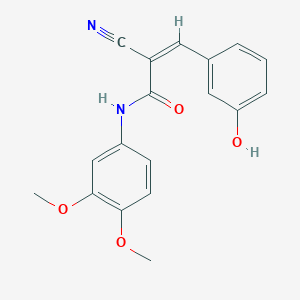

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Canonical SMILES: C1CC1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O . The InChI representation is InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.66 . It has a complexity of 304 and a LogP of 3.03620 . It has a Hydrogen Bond Acceptor Count of 3 and a Hydrogen Bond Donor Count of 2 .Wissenschaftliche Forschungsanwendungen

Epoxy Amino Acids Production

- Derivatives of 2-amino-4-pentenoic acid were used to produce four stereoisomers of 4-hydroxyproline derivatives through an efficient resolution and epoxidation process. This research illustrates the chemical versatility and potential applications in synthesizing amino acid derivatives for pharmaceutical or material science applications (Krishnamurthy et al., 2014).

Molecular Salts/Cocrystals in Antiviral Applications

- A study on 2-Chloro-4-nitrobenzoic acid, an antiviral agent, demonstrated the synthesis of molecular salts with pyridyl and benzoic acid derivatives. This research showcases the importance of crystal engineering in developing pharmaceutical compounds, highlighting how modifications in molecular structures can impact their therapeutic efficacy and stability (Oruganti et al., 2017).

Water Purification Techniques

- Research involving the photodecomposition of chlorobenzoic acids under UV light in water purification contexts underscores the environmental applications of benzoic acid derivatives. This highlights the compound's potential utility in environmental chemistry for the degradation of toxic substances (Crosby & Leitis, 1969).

Novel Prodrugs Development

- The synthesis of novel prodrugs for anticancer agents, where the activating effect of the ionized carboxyl function is masked through an amide bond, indicates the pharmaceutical applications of benzoic acid derivatives in creating more effective and targeted cancer treatments (Springer et al., 1990).

Synthesis of Heterocyclic Compounds

- The synthesis of heterocyclic beta-chlorovinyl aldehydes using 2-[(carboxymethyl)amino]benzoic acids demonstrates the compound's role in creating complex organic molecules, which could be key intermediates in pharmaceutical synthesis or material science applications (Majo & Perumal, 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis, cell motility, and proliferation .

Mode of Action

This compound acts as a potent and selective inhibitor of TRPM4 . It penetrates cells and inhibits TRPM4, showing no significant activity against other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . It also rescues the functional expression of mutant A432T TRPM4 in cells .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of TRPM4. By inhibiting TRPM4, it can potentially modulate calcium homeostasis and influence processes such as cell motility and proliferation .

Eigenschaften

IUPAC Name |

4-chloro-2-(cyclopropanecarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOYPGSXTQKCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)

![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2878015.png)

![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2878019.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2878027.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)